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Compound of Interest

Compound Name: 1H-Indazol-3-ol

Cat. No.: B1208877 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The 1H-indazol-3-ol scaffold has emerged as a privileged structure in medicinal chemistry,

with its derivatives exhibiting a wide range of biological activities. This guide provides a

comparative study of the anticancer, anti-inflammatory, and antimicrobial properties of various

1H-indazol-3-ol derivatives, supported by experimental data from recent scientific literature.

Anticancer Activity
Derivatives of 1H-indazol-3-ol have demonstrated significant potential as anticancer agents,

exhibiting cytotoxic effects against various human cancer cell lines. The primary mechanism of

action often involves the induction of apoptosis through the modulation of key signaling

pathways.

Comparative Efficacy of 1H-Indazol-3-ol Derivatives
The following table summarizes the in vitro anticancer activity of selected 1H-indazol-3-ol
derivatives, presenting their half-maximal inhibitory concentration (IC50) values against

different cancer cell lines.
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Compound ID
Derivative
Type

Cancer Cell
Line

IC50 (µM) Reference

Compound 6o
1H-indazole-3-

amine derivative

K562 (Chronic

Myeloid

Leukemia)

5.15 [1][2]

A549 (Lung

Cancer)
- [1][2]

PC-3 (Prostate

Cancer)
- [1][2]

Hep-G2

(Hepatoma)
- [1][2]

HEK-293

(Normal Cell

Line)

33.2 [1][2]

Compound 2f

1-Benzyl-1H-

indazol-3-ol

Copper(II)

Derivative

Various Cancer

Cell Lines
0.23-1.15

CuL1

1-Benzyl-1H-

indazol-3-ol

Copper(II)

Complex

MCF7 (Breast

Cancer)
80.68 µg/ml

CuL2

1-Benzyl-1H-

indazol-3-ol

Copper(II)

Complex

MCF7 (Breast

Cancer)
49.40 µg/ml

CuL3

1-Benzyl-1H-

indazol-3-ol

Copper(II)

Complex

MCF7 (Breast

Cancer)
45.91 µg/ml
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Signaling Pathways in Anticancer Activity
The anticancer effects of some 1H-indazol-3-ol derivatives have been linked to the modulation

of the p53/MDM2 and Bcl-2 family signaling pathways, which are critical regulators of

apoptosis.

p53/MDM2 Signaling Pathway

The tumor suppressor protein p53 plays a crucial role in preventing cancer development by

inducing cell cycle arrest or apoptosis in response to cellular stress. MDM2 is a negative

regulator of p53, promoting its degradation. Inhibition of the p53-MDM2 interaction can restore

p53 function and trigger apoptosis in cancer cells.

Cellular Stress
(e.g., DNA Damage) p53

activates

MDM2

promotes
transcription

Apoptosis
induces

inhibits
(ubiquitination)

1H-Indazol-3-ol
Derivative

inhibits

Apoptotic Stimuli

Pro-apoptotic
proteins

(Bax, Bak)

activates

Anti-apoptotic
Bcl-2 proteins
(Bcl-2, Bcl-xL)

inhibits

Cytochrome c
release

Caspase
Activation Apoptosis

1H-Indazol-3-ol
Derivative

inhibits
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node_style 1. Seed cells in a 96-well plate

2. Treat cells with 1H-Indazol-3-ol derivatives

3. Incubate for 24-72 hours

4. Add MTT solution to each well

5. Incubate for 2-4 hours to allow formazan formation

6. Add solubilizing agent (e.g., DMSO)

7. Measure absorbance at ~570 nm
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node_style 1. Protein Extraction from treated cells

2. Protein Quantification (e.g., BCA assay)

3. SDS-PAGE to separate proteins by size

4. Transfer proteins to a membrane (e.g., PVDF)

5. Block non-specific binding sites

6. Incubate with primary antibody against target protein

7. Incubate with enzyme-linked secondary antibody

8. Add substrate and detect signal (chemiluminescence)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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